molecular formula C9H10Cl2N2O B030451 Diuron-d6 CAS No. 1007536-67-5

Diuron-d6

Cat. No. B030451
M. Wt: 239.13 g/mol
InChI Key: XMTQQYYKAHVGBJ-WFGJKAKNSA-N
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Description

Diuron is a biologically active pollutant present in soil, water, and sediments. It is generally persistent in these environments and slightly toxic to mammals and birds, as well as moderately toxic to aquatic invertebrates. Notably, its principal product of biodegradation, 3,4-dichloroaniline, exhibits higher toxicity and persistence (Giacomazzi & Cochet, 2004).

Synthesis Analysis

Diuron-d6 has been synthesized in laboratories for various analytical methods. For instance, a novel method combined Liquid Chromatography-Quadrupole Time of Flight-Tandem Mass Spectrometry (LC-QTOF-MS/MS) with Quadruple Isotope Dilution-Mass Spectrometry (ID4MS) for accurate determination of diuron at trace levels. Diuron-d6 was synthesized in the laboratory for use in ID4MS (Tekin et al., 2020).

Molecular Structure Analysis

Diuron's molecular structure has been studied in depth. Spectroscopic characterization via IR and Raman approaches and UV/Vis spectra measurements were used. The crystal structure of diuron was analyzed to extract relevant molecular pairs and investigate interactions between them using Density Functional Theory (DFT) and Symmetry Adapted Perturbation Theory (SAPT) approaches (Haruna et al., 2019).

Chemical Reactions and Properties

The degradation of diuron and its metabolites has been a subject of study. For example, the electrochemical degradation of diuron at a boron-doped diamond (BDD) anode resulted in complete mineralization, forming stoichiometric amounts of chloride and ammonium ions (Polcaro et al., 2004). Also, the OH-initiated oxidation reaction of diuron has been investigated, showing that hydrogen atom abstraction from methyl and amine groups is energetically favorable, leading to diuron radical intermediates (Manonmani et al., 2019).

Physical Properties Analysis

The influence of pH and buffer concentration on the chemical degradation of diuron in water has been analyzed, demonstrating that H+, OH-, and phosphate buffer catalyze the reaction. At high buffer concentrations or extreme pH levels, diuron has a half-life of approximately four months (Salvestrini et al., 2002).

Chemical Properties Analysis

The degradation of diuron by persulfate activated with ferrous ion was studied, achieving high levels of reduction. The degradation product of diuron was 1-(3,4-Dichlorophenyl)-3-methylurea, without causing the opening of the aromatic ring of diuron (Tan et al., 2012).

Scientific Research Applications

Ecotoxicology

Diuron-d6 is used in the field of ecotoxicology to study the effects of herbicides on biofilms .

Application

The research focuses on the structural and functional changes in biofilms exposed to diuron, and links them with contaminant accumulation under the influence of temperature and light variations .

Method of Application

Biofilms were exposed to all possible combinations of three concentrations (0, 5, and 50 µg L−1) of diuron, two temperatures (10 and 26 °C), and two light/dark photoperiods (16/8, 10/14), for durations of 0, 1, and 3 days .

Results

The results highlighted the influence of temperature on diuron bioaccumulation and the associated toxic impact on biofilms. Bioaccumulation in biofilms exposed during three days at 10 °C, at the highest diuron concentration, was on average 1.4 times higher than bioaccumulation on biofilms exposed to 26 °C .

Environmental Chemistry

Diuron-d6 is used as an internal standard for the quantification of diuron in environmental samples .

Application

The research involves the quantification of diuron in sewage sludge and water samples .

Method of Application

The methods used for the quantification of diuron include liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) and stir bar sorptive extraction and liquid desorption coupled to liquid chromatography-tandem mass spectrometry (SBSE-LD-LC-MSMS) .

Results

Pesticide Analysis

Diuron-d6 is used in the field of pesticide analysis .

Application

The research involves the analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water .

Method of Application

The method involves sample collection, sample extraction, and quantitation . The specific techniques used for these steps are not specified in the source .

Results

The results of this study are not specified in the source .

Controlled Release Systems

Diuron-d6 is used in the development of controlled release systems .

Application

The research involves the production of slow-release systems for diuron to reduce some disadvantages of its traditional application, diminishing its associated environmental pollution .

Method of Application

A matrix of urea–formaldehyde (UF) containing microencapsulated diuron (D) was studied . The product was obtained by a microencapsulation technique . In vitro and in vivo studies of the formulations were made .

Results

The encapsulation efficiency (EE) of the materials obtained was between 54 and 68% . The in vitro assays showed that the investigated material slowly releases amounts of diuron (58–70% at 360 h) for extended periods of time . In vivo studies revealed that UF-III-D formulation is a source of macronutrients to the plants and increases the production yield parameters by more than (14%) compared to the traditional fertilizer .

Genetic and Physiological Responses Study

Diuron-d6 is used in the field of genetic and physiological responses study .

Application

The research involves the analysis of diuron effects on both photosystem II and mitochondrial metabolism in three freshwater species at both diuron exposure levels .

Method of Application

The method involves the analysis of the expression of psaA, d1, cox1, nad5 and 12s . The specific techniques used for these steps are not specified in the source .

Results

The results of this study are not specified in the source .

Bioremediation of Contaminated Soil

Diuron-d6 is used in the field of bioremediation of contaminated soil .

Application

The research involves the degradation of diuron by a bacterial mixture and shifts in the bacterial community during bioremediation of contaminated soil .

Method of Application

A mixed culture of three bacterial strains, i.e., Bacillus subtilis DU1, Acinetobacter baumannii DU, and Pseudomonas sp. DUK, isolated from sugarcane soil, completely degraded diuron and 3,4-DCA in liquid media at 20 mg L −1 within 48 h .

Results

The augmentation of mountain soil with the isolated bacteria resulted in nearly three times higher degradation rate of diuron than the degradation by indigenous microorganisms .

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Diuron-d6 . Personal protective equipment should be used, and all sources of ignition should be removed .

Future Directions

Future research could focus on the toxicity of Diuron-d6 and its impact on various organisms. For example, a study has highlighted the suitability of including Rhodomonas salina in future species sensitivity distributions (SSDs) to support water quality guideline development for the management of herbicide contamination in tropical marine ecosystems .

properties

IUPAC Name

3-(3,4-dichlorophenyl)-1,1-bis(trideuteriomethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTQQYYKAHVGBJ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)NC1=CC(=C(C=C1)Cl)Cl)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583576
Record name N'-(3,4-Dichlorophenyl)-N,N-bis[(~2~H_3_)methyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diuron-d6

CAS RN

1007536-67-5
Record name N'-(3,4-Dichlorophenyl)-N,N-bis[(~2~H_3_)methyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1007536-67-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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